Technical Guide: Trifloxystrobin-d6 Chemical Properties & Structure
Technical Guide: Trifloxystrobin-d6 Chemical Properties & Structure
The following technical guide details the chemical properties, structural characteristics, and analytical applications of Trifloxystrobin-d6 , a deuterated internal standard used in high-precision residue analysis.
Executive Summary
Trifloxystrobin-d6 is the stable isotope-labeled analog of the strobilurin fungicide Trifloxystrobin. It serves as a critical Internal Standard (IS) in quantitative mass spectrometry (LC-MS/MS) workflows. By mimicking the physicochemical behavior of the target analyte while maintaining a distinct mass shift (+6 Da), it allows for the rigorous correction of matrix effects, extraction inefficiencies, and ionization variability in complex agricultural and environmental matrices.
Chemical Identity & Structure
Core Identity Data
| Property | Specification |
| Common Name | Trifloxystrobin-d6 |
| IUPAC Name | Methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl-d4}acetate-d2 (approximate) |
| CAS Number | 2470226-50-5 |
| Molecular Formula | C |
| Molecular Weight | 414.41 g/mol (vs. 408.37 g/mol for native) |
| Isotopic Purity | Typically ≥ 99% deuterated forms (d |
| Appearance | White to off-white solid |
Structural Analysis
Trifloxystrobin-d6 is characterized by the incorporation of six deuterium atoms.[1] The labeling pattern is strategically placed to ensure metabolic stability and retention of the label during mass spectrometric fragmentation.
-
Label Position 1 (Ring): Four deuterium atoms (d
) are located on the central phenyl ring (the o-tolyl moiety). -
Label Position 2 (Bridge): Two deuterium atoms (d
) are located on the methylene bridge ( ) connecting the central phenyl ring to the oximino ether group.
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the specific sites of deuteration (D) compared to the native hydrogen (H).
Physicochemical Properties[2][4][5][6]
Understanding the properties of the d6 analog is essential for handling and method development. It shares nearly identical chromatographic properties with the native compound but differs in mass.
| Property | Description | Impact on Protocol |
| Solubility | Soluble in Acetonitrile, Methanol, Acetone, Dichloromethane. Low solubility in water (0.61 mg/L). | Dissolve stock standards in Acetonitrile or Methanol . Avoid aqueous solvents for stock preparation. |
| Log P (Octanol/Water) | 4.5 (at 25°C) | Highly lipophilic. Elutes late on Reverse Phase (C18) columns. |
| pKa | Non-ionizable in pH 2–12 range. | pH adjustment of mobile phase improves peak shape but does not affect ionization state significantly. |
| Stability | Sensitive to moisture and light. Hydrolytically unstable in basic conditions (pH > 9). | Store neat standard at -20°C . Keep solutions in amber vials. Avoid basic extraction buffers. |
Analytical Applications (LC-MS/MS)
The primary application of Trifloxystrobin-d6 is as an internal standard for the quantification of Trifloxystrobin residues in food (grapes, apples, cucumbers) and environmental samples.
Mass Spectrometry (MRM) Parameters
Trifloxystrobin ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The d6 analog exhibits a precursor mass shift of +6 Da.
Mechanism of Fragmentation:
-
Fragment A (m/z 186): Corresponds to the [C9H7F3N]+ ion derived from the trifluoromethyl-phenyl-ethylidene moiety. Crucially, this fragment does not contain the d6 label. Therefore, the product ion mass is identical for both Native and d6 forms.
-
Fragment B (m/z 206/212): Corresponds to the [C11H12NO3]+ moiety (methoxyiminoacetate side). This fragment contains the d6 label (d4 ring + d2 bridge). Thus, the d6 product ion shifts from 206 to 212.
Recommended MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| Trifloxystrobin (Native) | 409.1 | 186.1 | Quantifier | 20–25 |
| 409.1 | 206.1 | Qualifier | 15–20 | |
| Trifloxystrobin-d6 (IS) | 415.1 | 186.1 | Quantifier* | 20–25 |
| 415.1 | 212.1 | Qualifier | 15–20 |
*Note: Using 415 -> 186 is acceptable because the precursor (415) differentiates it from the native (409). However, 415 -> 212 is a more specific transition if background interference is high.
Chromatographic Behavior
Because deuterium has a slightly different molar volume than hydrogen, deuterated standards can sometimes exhibit a slight retention time shift (isotope effect). However, for Trifloxystrobin-d6 on a standard C18 column, the shift is negligible.
-
Retention Time: Co-elutes with Trifloxystrobin (typically ~9.5 min on a 15 min gradient).
-
Benefit: Any matrix suppression occurring at that specific retention time affects both the analyte and the IS equally, allowing for accurate compensation.
Experimental Protocol: Residue Analysis Workflow
This protocol outlines a self-validating workflow for extracting and quantifying Trifloxystrobin using the d6 IS.
Workflow Diagram
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Weigh 1.0 mg of Trifloxystrobin-d6 into a 10 mL volumetric flask.
-
Dissolve in HPLC-grade Acetonitrile to yield a 100 µg/mL stock.
-
Validation: Verify concentration by comparing UV absorbance (254 nm) against a certified native standard if possible, or rely on gravimetric accuracy.
-
Store at -20°C. Stability is >1 year if kept dry.
Step 2: Sample Extraction (QuEChERS Citrate)
-
Weigh 10 g of homogenized sample (e.g., grapes) into a 50 mL centrifuge tube.
-
CRITICAL: Add 100 µL of Trifloxystrobin-d6 working solution (e.g., 10 µg/mL) to the sample before solvent addition. This ensures the IS experiences the entire extraction efficiency loss.
-
Add 10 mL Acetonitrile. Shake vigorously for 1 min.
-
Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate). Shake for 1 min.
-
Centrifuge at 3000 x g for 5 min.
Step 3: LC-MS/MS Analysis
-
Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 2 µL.
Step 4: Data Processing
Calculate the response ratio:
References
-
European Commission Reference Laboratories (EURL). (2020). Validation of MRM extraction methods for high protein content pulses. Retrieved from
-
Cayman Chemical. (2023). Trifloxystrobin-d6 Product Information and Safety Data Sheet.[1] Retrieved from
-
U.S. EPA. (2023). Trifloxystrobin: Human Health Risk Assessment for Proposed Uses. Regulations.gov. Retrieved from
-
LGC Standards. (2024). Trifloxystrobin-d6 Reference Material Certificate of Analysis.[1] Retrieved from
-
ResearchGate. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides. Retrieved from
